molecular formula C26H25ClN2O2 B4845444 1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide

1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide

Cat. No. B4845444
M. Wt: 432.9 g/mol
InChI Key: JTPIGQAAOVBDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide, commonly known as BP-C1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BP-C1 is a potent inhibitor of the proteasome, which is a cellular complex responsible for the degradation of intracellular proteins.

Mechanism of Action

BP-C1 inhibits the proteasome, which is a cellular complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, BP-C1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to the induction of apoptosis in cancer cells and the activation of neuroprotective pathways in neurodegenerative diseases.
Biochemical and Physiological Effects:
BP-C1 has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, BP-C1 induces apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurodegenerative diseases, BP-C1 has been shown to have neuroprotective effects by activating pathways that promote cell survival and reducing the accumulation of misfolded proteins. In autoimmune disorders, BP-C1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BP-C1 has several advantages for lab experiments, including its high potency and specificity for the proteasome. Additionally, BP-C1 has been extensively studied in various disease models, providing a wealth of knowledge on its potential therapeutic applications. However, BP-C1 also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the study of BP-C1, including its potential use in combination therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of BP-C1 in humans. Finally, the development of more potent and specific proteasome inhibitors, such as BP-C1, could lead to the development of novel therapeutics for various diseases.

Scientific Research Applications

BP-C1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. BP-C1 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which is essential for cancer cell survival. Additionally, BP-C1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BP-C1 has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders such as rheumatoid arthritis.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O2/c27-24-9-5-4-8-23(24)18-28-25(30)21-14-16-29(17-15-21)26(31)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-13,21H,14-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPIGQAAOVBDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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